2-cyclopropyl-1-phenylethan-1-ol 2-cyclopropyl-1-phenylethan-1-ol
Brand Name: Vulcanchem
CAS No.: 18729-51-6
VCID: VC7126649
InChI: InChI=1S/C11H14O/c12-11(8-9-6-7-9)10-4-2-1-3-5-10/h1-5,9,11-12H,6-8H2
SMILES: C1CC1CC(C2=CC=CC=C2)O
Molecular Formula: C11H14O
Molecular Weight: 162.232

2-cyclopropyl-1-phenylethan-1-ol

CAS No.: 18729-51-6

Cat. No.: VC7126649

Molecular Formula: C11H14O

Molecular Weight: 162.232

* For research use only. Not for human or veterinary use.

2-cyclopropyl-1-phenylethan-1-ol - 18729-51-6

Specification

CAS No. 18729-51-6
Molecular Formula C11H14O
Molecular Weight 162.232
IUPAC Name 2-cyclopropyl-1-phenylethanol
Standard InChI InChI=1S/C11H14O/c12-11(8-9-6-7-9)10-4-2-1-3-5-10/h1-5,9,11-12H,6-8H2
Standard InChI Key NTROJXTZMNIZNE-UHFFFAOYSA-N
SMILES C1CC1CC(C2=CC=CC=C2)O

Introduction

Structural Characteristics

Molecular Architecture

2-Cyclopropyl-1-phenylethan-1-ol (IUPAC name: 2-cyclopropyl-1-phenylethanol) possesses the molecular formula C₁₁H₁₄O and a molecular weight of 162.23 g/mol. Its structure features a hydroxyl group (-OH) at the first carbon of an ethane backbone, which is bonded to a phenyl ring (C₆H₅) and a cyclopropyl moiety (C₃H₅) at the second carbon . The cyclopropyl group introduces significant steric strain and electronic effects due to its non-planar geometry, influencing the compound’s reactivity and stability.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₁₁H₁₄O
Molecular Weight162.23 g/mol
Functional GroupsHydroxyl, phenyl, cyclopropyl
Hybridizationsp³ (alcohol carbon)

Stereochemical Considerations

The central carbon (C1) bearing the hydroxyl group is a stereogenic center, enabling the existence of two enantiomers: (R)- and (S)-2-cyclopropyl-1-phenylethan-1-ol. Resolution of these enantiomers typically requires chiral chromatography or asymmetric synthesis, though no specific studies on this compound’s optical activity are documented in the provided sources .

Synthesis Methods

Grignard Reaction Approach

A viable route involves the reaction of cyclopropylmethylmagnesium bromide with acetophenone (PhCOCH₃). The Grignard reagent attacks the ketone’s carbonyl carbon, forming a tertiary alkoxide intermediate, which is hydrolyzed to yield the target alcohol:

PhCOCH3+Cyclopropylmethyl-MgBrPhC(OCH2Cyclopropyl)MgBrH2OPhC(OH)CH2Cyclopropyl\text{PhCOCH}_3 + \text{Cyclopropylmethyl-MgBr} \rightarrow \text{PhC(OCH}_2\text{Cyclopropyl)MgBr} \xrightarrow{\text{H}_2\text{O}} \text{PhC(OH)CH}_2\text{Cyclopropyl}

Key Conditions:

  • Anhydrous ether solvent.

  • Slow addition of ketone to Grignard reagent at 0–5°C.

  • Acidic workup (e.g., dilute HCl) to protonate the alkoxide.

This method parallels industrial protocols for analogous alcohols, ensuring scalability and moderate yields (~70–85%).

Hydroboration-Oxidation of Alkenes

Adapting methodologies from patent literature , the target compound can be synthesized via hydroboration of 1-phenyl-1-cyclopropylpropene (Fig. 1). Borane (BH₃) adds across the double bond in an anti-Markovnikov fashion, followed by oxidation with hydrogen peroxide (H₂O₂) to yield the alcohol:

CH2=C(Cyclopropyl)PhBH3PhCH2B(Cyclopropyl)H2H2O2/OHPhCH(OH)CH2Cyclopropyl\text{CH}_2=\text{C(Cyclopropyl)Ph} \xrightarrow{\text{BH}_3} \text{PhCH}_2\text{B(Cyclopropyl)H}_2 \xrightarrow{\text{H}_2\text{O}_2/\text{OH}^-} \text{PhCH(OH)CH}_2\text{Cyclopropyl}

Optimized Parameters :

  • Borane source: Sodium borohydride (NaBH₄) with BF₃·Et₂O.

  • Solvent: Tetrahydrofuran (THF) at -3°C.

  • Oxidation: 30% H₂O₂ in basic medium (NaOH).

Physical and Chemical Properties

Spectroscopic Data

  • IR Spectroscopy: Strong O-H stretch at 3300–3500 cm⁻¹, aromatic C-H stretches near 3030 cm⁻¹, and cyclopropyl C-H vibrations at 3050–3100 cm⁻¹.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.2–7.4 (m, 5H, aromatic H).

    • δ 4.1 (q, 1H, -CH(OH)-).

    • δ 1.2–1.5 (m, 4H, cyclopropyl H).

    • δ 1.0 (d, 2H, -CH₂-cyclopropyl).

Solubility and Stability

The compound is lipophilic due to its phenyl and cyclopropyl groups, rendering it soluble in organic solvents (e.g., ethanol, dichloromethane) but poorly soluble in water (<0.1 g/L at 25°C). It is stable under inert atmospheres but may undergo oxidation upon prolonged exposure to air.

Chemical Reactivity

Oxidation to Ketones

Treatment with Jones reagent (CrO₃/H₂SO₄) oxidizes the alcohol to 2-cyclopropyl-1-phenylpropan-1-one, a ketone derivative :

PhCH(OH)CH2CyclopropylCrO3PhCOCH2Cyclopropyl\text{PhCH(OH)CH}_2\text{Cyclopropyl} \xrightarrow{\text{CrO}_3} \text{PhCOCH}_2\text{Cyclopropyl}

Esterification

Reaction with acetyl chloride in pyridine produces the corresponding acetate ester:

PhCH(OH)CH2Cyclopropyl+CH3COClPhCH(OAc)CH2Cyclopropyl+HCl\text{PhCH(OH)CH}_2\text{Cyclopropyl} + \text{CH}_3\text{COCl} \rightarrow \text{PhCH(OAc)CH}_2\text{Cyclopropyl} + \text{HCl}

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